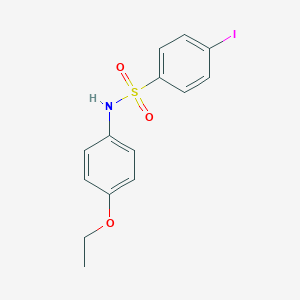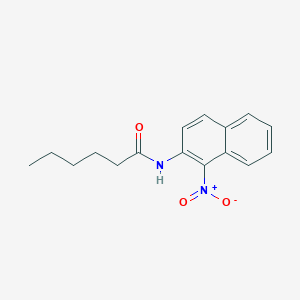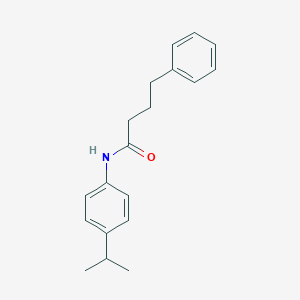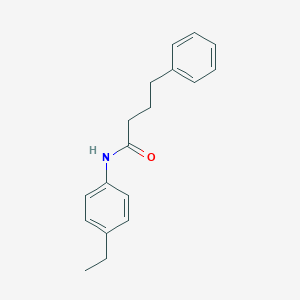
N-(4-ethoxyphenyl)-4-iodobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-iodobenzenesulfonamide, commonly known as EIBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIBS is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of EIBS is not fully understood. However, it is believed that EIBS exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer growth and Alzheimer's disease pathogenesis. EIBS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells and is involved in tumor growth and metastasis. EIBS has also been shown to inhibit the activity of beta-secretase 1, which is involved in the production of amyloid beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects
EIBS has been shown to have various biochemical and physiological effects. EIBS has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. EIBS has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor receptor 2. In Alzheimer's disease, EIBS has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the formation of amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
EIBS has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. EIBS is also relatively easy to synthesize and can be obtained in high yields. However, EIBS has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of EIBS. One such direction is the investigation of EIBS as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. EIBS has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of glucose metabolism and blood pH. EIBS has also been shown to inhibit the activity of platelet-derived growth factor receptor, which is involved in the pathogenesis of cardiovascular disease. Another future direction is the development of more potent and selective EIBS analogs that can be used as therapeutic agents with fewer side effects.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-4-iodobenzenesulfonamide is a chemical compound that has shown promising results in scientific research. EIBS has been synthesized using various methods and has been investigated for its potential as a therapeutic agent for cancer and Alzheimer's disease. EIBS exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease pathogenesis. EIBS has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. There are several future directions for the research and development of EIBS, including the investigation of EIBS as a therapeutic agent for other diseases and the development of more potent and selective EIBS analogs.
Synthesemethoden
EIBS can be synthesized using various methods, including the reaction between 4-iodobenzenesulfonyl chloride and 4-ethoxyaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EIBS. Other methods of synthesis include the reaction between 4-iodobenzenesulfonyl chloride and 4-ethoxyphenylamine in the presence of a palladium catalyst and the reaction between 4-iodobenzenesulfonyl chloride and 4-ethoxyphenylboronic acid in the presence of a base and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
EIBS has been used in various scientific research applications due to its potential as a therapeutic agent. One such application is in the treatment of cancer. EIBS has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. EIBS has also been investigated for its potential as a therapeutic agent for Alzheimer's disease. EIBS has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
Molekularformel |
C14H14INO3S |
|---|---|
Molekulargewicht |
403.24 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C14H14INO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3 |
InChI-Schlüssel |
UXSIFVLLXZHYEJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)











